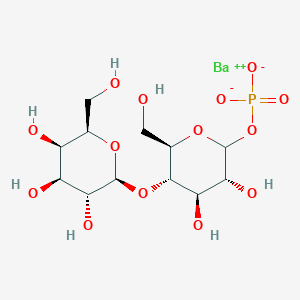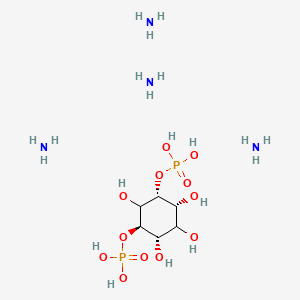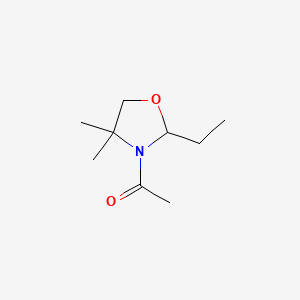
A-Lactose 1-phosphate barium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-Lactose 1-phosphate barium salt is a chemical compound with the molecular formula C12H21BaO14P and a molecular weight of 557.59 g/mol . It is a derivative of lactose, a disaccharide sugar composed of glucose and galactose. This compound is primarily used in research and development settings, particularly in the fields of biochemistry and molecular biology .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Alpha-Lactose 1-phosphate barium salt can be synthesized through the phosphorylation of lactose. The process involves the reaction of lactose with phosphoric acid in the presence of a barium salt. The reaction conditions typically include a controlled temperature and pH to ensure the selective phosphorylation of the lactose molecule .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
Alpha-Lactose 1-phosphate barium salt undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce lactose and phosphoric acid.
Substitution Reactions: It can participate in substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions involving alphthis compound salt include acids, bases, and nucleophiles. The reaction conditions often involve specific pH levels and temperatures to facilitate the desired chemical transformations .
Major Products Formed
The major products formed from the reactions of alphthis compound salt include lactose, phosphoric acid, and various substituted lactose derivatives .
Applications De Recherche Scientifique
Alpha-Lactose 1-phosphate barium salt has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of alpha-Lactose 1-phosphate barium salt involves its role as a substrate in enzymatic reactions. It interacts with specific enzymes, such as lactose phosphorylase, to undergo phosphorylation and dephosphorylation processes. These reactions are crucial in the synthesis and breakdown of glycosylated molecules, which play significant roles in various biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Alpha-D-Lactose 1-phosphate: Similar to alpha-Lactose 1-phosphate barium salt but without the barium ion.
Beta-Lactose 1-phosphate: An isomer of alpha-Lactose 1-phosphate with different spatial arrangement of atoms.
Lactose-6-phosphate: Another phosphorylated derivative of lactose with the phosphate group attached to a different position on the molecule.
Uniqueness
Alphthis compound salt is unique due to the presence of the barium ion, which can influence its solubility, reactivity, and interactions with other molecules. This uniqueness makes it valuable in specific research applications where the barium ion’s properties are advantageous .
Propriétés
Formule moléculaire |
C12H21BaO14P |
|---|---|
Poids moléculaire |
557.59 g/mol |
Nom IUPAC |
barium(2+);[(3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] phosphate |
InChI |
InChI=1S/C12H23O14P.Ba/c13-1-3-5(15)6(16)8(18)11(23-3)25-10-4(2-14)24-12(9(19)7(10)17)26-27(20,21)22;/h3-19H,1-2H2,(H2,20,21,22);/q;+2/p-2/t3-,4-,5+,6+,7-,8-,9-,10-,11+,12?;/m1./s1 |
Clé InChI |
NPJFAEZSRDFUIM-RMLOYCLMSA-L |
SMILES isomérique |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2O)O)OP(=O)([O-])[O-])CO)O)O)O)O.[Ba+2] |
SMILES canonique |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OP(=O)([O-])[O-])CO)O)O)O)O.[Ba+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(4-Methylpiperidin-1-yl)ethyl]pyridine](/img/structure/B13828934.png)

![(1S,5S,6S)-6-Fluoro-2-oxobicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13828949.png)

![2,2'-(1,3,4-thiadiazole-2,5-diyldisulfanediyl)bis[1-(5-hydroxy-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone]](/img/structure/B13828967.png)






![3-chloro-4-[(2,5-dimethylphenyl)amino]-1-(4-methylphenyl)-1H-pyrrole-2,5-dione](/img/structure/B13829010.png)
![Methyl 3-benzoyloxy-7-methoxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B13829021.png)

